4-Methyl-6-(3-thienyl)-2-pyrimidinamine
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Overview
Description
4-Methyl-6-(3-thienyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thienyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-thienyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pyrimidinamine: Lacks the thienyl group, which may result in different chemical and biological properties.
6-(3-Thienyl)-2-pyrimidinamine: Lacks the methyl group, which can affect its reactivity and interactions.
4-Methyl-6-phenyl-2-pyrimidinamine: Substitution of the thienyl group with a phenyl group can lead to different electronic and steric effects.
Uniqueness
4-Methyl-6-(3-thienyl)-2-pyrimidinamine is unique due to the presence of both the methyl and thienyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-6-thiophen-3-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDPFPXZSUELJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377461 |
Source
|
Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-01-6 |
Source
|
Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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